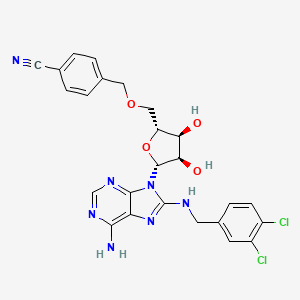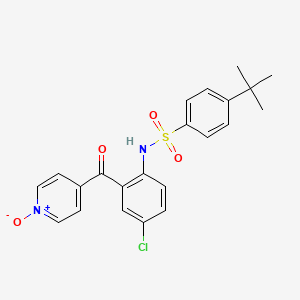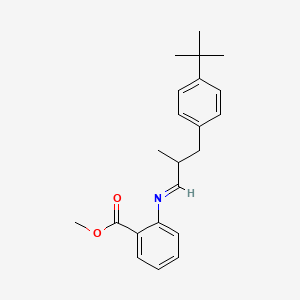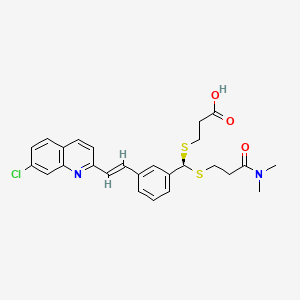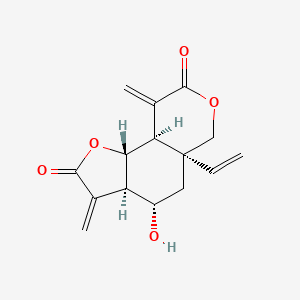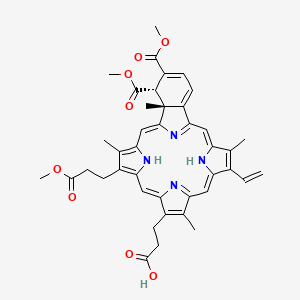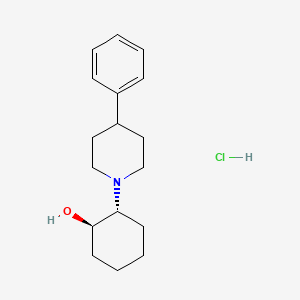
セパントロニウム臭化物
概要
説明
YM155は、セパントロニウムブロミドとしても知られており、アポトーシス阻害タンパク質ファミリーのメンバーであるサバイビンを強力に阻害することが最初に確認された低分子です。サバイビンは、多くの種類の癌で過剰発現しており、癌治療の標的となっています。 YM155は、非小細胞肺癌、腎臓癌、膠芽腫、トリプルネガティブ乳癌、前立腺癌、急性骨髄性白血病など、さまざまな癌細胞株で細胞死を誘導することにより、前臨床試験で有望な結果を示しています .
科学的研究の応用
YM155 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of survivin and its effects on cell death pathways.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential as a therapeutic agent.
Medicine: Explored in clinical trials for the treatment of various cancers, including non-small cell lung cancer, prostate cancer, and acute lymphoblastic leukemia.
Industry: Potential applications in the development of new cancer therapies and as a lead compound for drug discovery
作用機序
YM155は、アポトーシスを阻害し細胞増殖を促進するタンパク質であるサバイビンを標的とすることでその効果を発揮します。この化合物は、サバイビン遺伝子のプロモーター領域に結合し、サバイビンの発現をダウンレギュレートします。これにより、アポトーシス経路が活性化され、癌細胞で細胞死が誘導されます。 さらに、YM155はDNA損傷を誘導し、DNA損傷応答経路を活性化することが示されており、その細胞毒性効果にさらに貢献しています .
類似化合物:
エンベリン: サバイビンの別の低分子阻害剤。
LCL161: アポトーシス阻害タンパク質を標的とする低分子。
ビリナパント: アポトーシス阻害タンパク質を標的とする二価の低分子。
YM155の独自性: YM155は、サバイビンの発現を強力に阻害し、さまざまな癌細胞株でアポトーシスを誘導する能力において独特です。他のサバイビン阻害剤とは異なり、YM155は前臨床試験で顕著な有効性を示しており、臨床試験で良好な忍容性を示しています。 DNA損傷を誘導し、DNA損傷応答経路を活性化できることは、他の類似化合物とのさらなる差別化要因です .
Safety and Hazards
将来の方向性
Understanding the molecular mechanism of action of Sepantronium bromide is of vital importance for modern personalized medicine involving the selection of responsive patients and possible treatment combinations . The development of effective therapeutic modalities that target quiescent cancer cells may enable new cancer treatments to prevent cancer progression and recurrence .
生化学分析
Biochemical Properties
Sepantronium Bromide is a potent inhibitor of survivin, with an IC50 of 0.54 nM . It inhibits the expression of survivin by suppressing the transcription of the survivin gene promoter . It does not significantly inhibit the activity of the SV40 promoter . It has been observed to slightly inhibit the interaction between Survivin and XIAP .
Cellular Effects
Sepantronium Bromide has been shown to have significant effects on various types of cells. It effectively inhibits human cancer cell lines (mutated or truncated p53), such as PC-3, PPC-1, DU145, TSU-Pr1, 22Rv1, SK-MEL-5, and A375, with IC50 ranging from 2.3 to 11 nM .
Molecular Mechanism
The molecular mechanism of Sepantronium Bromide involves its binding to the survivin promoter, thereby inhibiting the transcription of the survivin gene and reducing the expression of survivin . This leads to the promotion of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to have a dose-proportional exposure in plasma across all tested dose ranges .
Dosage Effects in Animal Models
In animal models, Sepantronium Bromide has shown to inhibit tumor growth without significant weight loss or decrease in blood cell count . At a dose of 5 mg/kg, it showed 80% TGI in PC-3 orthotopic xenografts .
Transport and Distribution
It has been shown to be highly distributed in tumor tissues in vivo .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with the survivin promoter to inhibit its transcription .
準備方法
合成経路と反応条件: YM155は、イミダゾリウム塩の生成を含む複数段階のプロセスを通じて合成されます。合成経路には、通常、次の手順が含まれます。
- イミダゾール環の形成。
- イミダゾール環のアルキル化によるイミダゾリウム塩の生成。
- ブロミドイオンの導入のための臭素化。
工業生産方法: YM155の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。プロセスには、次のものが含まれます。
- 高純度出発物質の使用。
- 温度、圧力、pHなどの制御された反応条件。
- 最終製品を得るための結晶化とクロマトグラフィーを含む精製手順 .
化学反応の分析
反応の種類: YM155は、次のようなさまざまな化学反応を受けます。
酸化: YM155は、特定の条件下で酸化され、反応性酸素種の形成につながる可能性があります。
還元: YM155を含む還元反応は、還元中間体の形成につながる可能性があります。
置換: YM155は、特に求核剤の存在下で、置換反応を受けます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化ホウ素ナトリウムまたはその他の還元剤。
置換: アミンやチオールなどの求核剤。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、YM155の酸化は酸化誘導体の形成につながる可能性があり、置換反応は置換イミダゾリウム化合物の形成につながる可能性があります .
4. 科学研究への応用
YM155は、次のような幅広い科学研究への応用を持っています。
化学: サバイビンの阻害とその細胞死経路への影響を研究するためのツール化合物として使用されます。
生物学: 癌細胞におけるアポトーシス誘導における役割とその治療薬としての可能性が調査されています。
医学: 非小細胞肺癌、前立腺癌、急性リンパ性白血病など、さまざまな癌の治療のための臨床試験で調査されています。
類似化合物との比較
Embelin: Another small molecule inhibitor of survivin.
LCL161: A small molecule that targets inhibitor of apoptosis proteins.
Birinapant: A bivalent small molecule that targets inhibitor of apoptosis proteins.
Uniqueness of YM155: YM155 is unique in its ability to potently inhibit survivin expression and induce apoptosis in a wide range of cancer cell lines. Unlike other survivin inhibitors, YM155 has shown significant efficacy in preclinical studies and has been well-tolerated in clinical trials. Its ability to induce DNA damage and activate the DNA damage response pathway further distinguishes it from other similar compounds .
特性
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIYUDDJPRGKNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228817 | |
| Record name | Sepantronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781661-94-7 | |
| Record name | Sepantronium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781661-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sepantronium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781661947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepantronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPANTRONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5Q4J1CM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Although initially developed as a survivin suppressant, research suggests that Sepantronium bromide's primary mode of action is the induction of DNA damage through the generation of reactive oxygen species (ROS). [, , ] This DNA damage subsequently triggers a cascade of downstream effects, including cell cycle arrest, apoptosis, and potentially parthanatos. [, ]
A: Sepantronium bromide, a quinone-based compound, undergoes a 2-electron reductive activation that leads to the generation of ROS. [] This process can occur independently of oxygen and hydrogen peroxide, distinguishing it from typical quinone mechanisms. []
A: The DNA damage inflicted by Sepantronium bromide activates DNA damage response pathways, leading to cell cycle arrest and ultimately cell death. [, ] Interestingly, in some esophageal squamous-cell carcinoma cell lines, Sepantronium bromide has been shown to switch radiation-induced senescence to apoptosis, further enhancing radiosensitivity. []
ANone: The molecular formula of Sepantronium bromide is C17H17BrN4O2S. It has a molecular weight of 409.3 g/mol.
A: While specific spectroscopic data is not provided in the provided abstracts, they mention techniques such as circular dichroism, absorption spectroscopy, and mass spectrometry being used to characterize the compound and its interactions. [, ]
A: Yes, molecular modeling studies have been conducted to investigate the interaction of Sepantronium bromide with DNA. [] These studies suggested that Sepantronium bromide does not interact with DNA in a manner that would cause intercalation, challenging the initial assumptions about its mechanism of action. []
ANone: The provided abstracts do not delve into specific SAR studies for Sepantronium bromide.
A: Sepantronium bromide is known to be light-sensitive. [] This sensitivity necessitates careful handling and storage procedures to maintain its efficacy.
A: Yes, researchers are investigating the use of liposomal formulations and polymeric nanoparticles to encapsulate Sepantronium bromide. [, ] These strategies aim to enhance drug stability, prolong circulation time, and improve delivery to target tissues, such as glioblastoma cells. [, ]
A: Studies in Japanese patients with advanced solid tumors demonstrated that Sepantronium bromide exhibits dose proportionality in its pharmacokinetics. [] Additionally, renal impairment has been found to influence the pharmacokinetics of the compound. []
A: A study comparing Sepantronium bromide pharmacokinetics in US and Japanese patients with solid tumors or non-Hodgkin lymphoma found no significant differences between the two populations. []
A: Research indicates that Sepantronium bromide faces challenges in penetrating the blood-brain barrier, limiting its efficacy in treating conditions like glioblastoma. [] Nanoparticle formulations are being explored to overcome this limitation. []
A: Sepantronium bromide exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including those derived from melanoma, lymphoma, lung cancer, prostate cancer, and breast cancer. [, , ] It induces cell cycle arrest and apoptosis in these cell lines. []
A: Yes, Sepantronium bromide has shown promising anti-tumor activity in various xenograft models, including those of esophageal squamous-cell carcinoma, hepatoblastoma, and diffuse large B-cell lymphoma. [, , ] These studies highlight its potential as a single agent or in combination with other therapies.
A: Sepantronium bromide has been evaluated in multiple Phase I and II clinical trials for various cancer types. [, , , ] While early-phase trials showed promising signals, later-phase trials, particularly those combining Sepantronium bromide with docetaxel for melanoma or breast cancer, did not meet their primary endpoints. [, ]
A: Resistance to Sepantronium bromide can arise from persistent activation of the DNA damage response pathway and upregulation of antioxidant mechanisms, such as increased glutathione levels. [] Additionally, feedback loops involving NRF2 and FoxO transcription factors contribute to Sepantronium bromide resistance, particularly in triple-negative breast cancer cells. []
A: The provided abstracts mention hematological toxicities, such as neutropenia and thrombocytopenia, as the most common adverse events observed in clinical trials of Sepantronium bromide. [, ]
A: Yes, researchers are developing anti-GD2 immunoliposomes to deliver Sepantronium bromide specifically to neuroblastoma tumor cells. [] This approach aims to enhance the drug's efficacy and reduce off-target effects. []
A: Research suggests that proteins involved in the DNA damage response pathway might serve as more appropriate biomarkers for predicting Sepantronium bromide efficacy than survivin levels. [] Additionally, a study using PET imaging with [11C]YM155 showed promise in predicting response to Sepantronium bromide. []
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method utilized for the quantification of Sepantronium bromide in biological matrices like mouse plasma. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



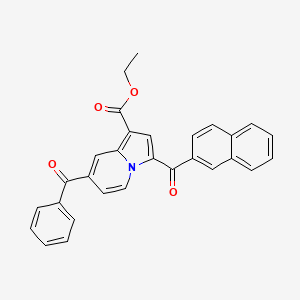
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)
